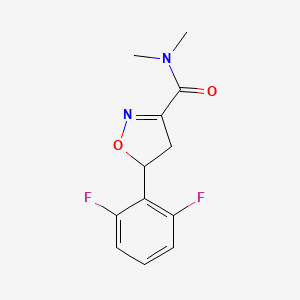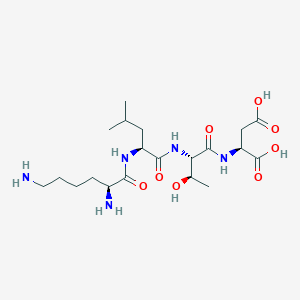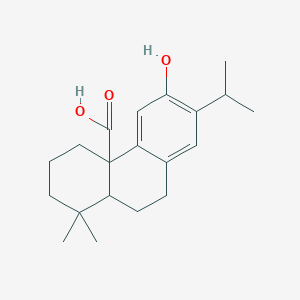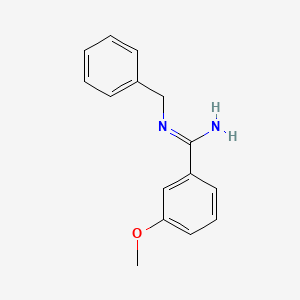![molecular formula C19H20O B12517674 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-98-2](/img/structure/B12517674.png)
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diphenylbicyclo[221]heptan-7-ol is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicycloheptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a suitable diene and a dienophile, followed by subsequent functionalization, can yield the desired compound. For instance, the reaction of a phenyl-substituted diene with a bicyclic dienophile under controlled conditions can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,7-Diphenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with different substituents.
7,7-Dimethylbicyclo[2.2.1]heptan-2-ol: Another bicyclic compound with dimethyl groups instead of phenyl groups.
Uniqueness
1,7-Diphenylbicyclo[2.2.1]heptan-7-ol is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups enhance the compound’s ability to participate in aromatic interactions, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
656259-98-2 |
|---|---|
Formule moléculaire |
C19H20O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
1,7-diphenylbicyclo[2.2.1]heptan-7-ol |
InChI |
InChI=1S/C19H20O/c20-19(16-9-5-2-6-10-16)17-11-13-18(19,14-12-17)15-7-3-1-4-8-15/h1-10,17,20H,11-14H2 |
Clé InChI |
GTVUWGGYPKXLAU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C2(C3=CC=CC=C3)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluoro-5-methylphenyl)propanoic acid](/img/structure/B12517598.png)
![3-[(1R)-3-hydroxy-1-phenylpropoxy]-1-phenylhex-5-en-1-one](/img/structure/B12517602.png)


![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)




![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
